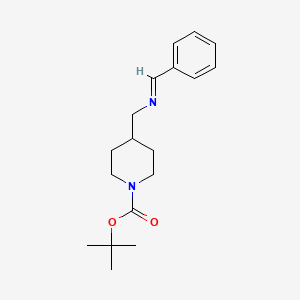

TERT-BUTYL-4-((BENZYLIDENEAMINO)METHYL)PIPERIDINE-1-CARBOXYLATE

CAS No.: 144222-21-9

Cat. No.: VC11692225

Molecular Formula: C18H26N2O2

Molecular Weight: 302.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 144222-21-9 |

|---|---|

| Molecular Formula | C18H26N2O2 |

| Molecular Weight | 302.4 g/mol |

| IUPAC Name | tert-butyl 4-[(benzylideneamino)methyl]piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)20-11-9-16(10-12-20)14-19-13-15-7-5-4-6-8-15/h4-8,13,16H,9-12,14H2,1-3H3 |

| Standard InChI Key | RLAULXFJLBPDKT-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CN=CC2=CC=CC=C2 |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CN=CC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s systematic name, tert-butyl-4-((benzylideneamino)methyl)piperidine-1-carboxylate, reflects its core structure:

-

Piperidine ring: A six-membered saturated heterocycle with one nitrogen atom.

-

Boc group: A tert-butyloxycarbonyl moiety at the 1-position, commonly used to protect amines during synthesis.

-

Benzylideneamino-methyl substituent: A Schiff base (–N=CH–) linked to a benzyl group at the 4-position, conferring potential bioactivity and chelating properties .

Molecular Formula and Weight

-

Formula:

-

Molecular weight: 300.4 g/mol (calculated).

Structural Analogues and Comparative Analysis

Comparisons with related piperidine derivatives highlight key structural and functional differences:

| Compound Name | CAS Number | Key Substituents | Molecular Weight (g/mol) |

|---|---|---|---|

| tert-Butyl 4-methylenepiperidine-1-carboxylate | 159635-49-1 | Methylene group at 4-position | 197.27 |

| tert-Butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate | 782493-57-6 | Amino-oxoethyl group at 4-position | 242.31 |

| Target compound | N/A | Benzylideneamino-methyl group | 300.4 |

The benzylideneamino group introduces aromaticity and potential for hydrogen bonding, distinguishing it from aliphatic analogues .

Synthesis and Reaction Pathways

Synthetic Strategies

The compound can be synthesized via a multi-step approach:

Step 1: Boc Protection of Piperidine

Piperidine is treated with di-tert-butyl dicarbonate () in the presence of a base (e.g., triethylamine) to form tert-butyl piperidine-1-carboxylate. This step ensures amine protection for subsequent functionalization .

Step 3: Schiff Base Formation

The aminomethyl intermediate reacts with benzaldehyde under dehydrating conditions (e.g., molecular sieves or ) to form the benzylideneamino moiety. This step typically proceeds in anhydrous solvents like dichloromethane or tetrahydrofuran.

Optimization Challenges

-

Regioselectivity: Ensuring substitution occurs exclusively at the 4-position requires careful control of reaction conditions.

-

Schiff Base Stability: The imine bond is prone to hydrolysis, necessitating anhydrous environments and inert gas atmospheres during synthesis .

Physicochemical Properties

The benzylideneamino group increases molecular weight and polarity compared to simpler derivatives, likely elevating boiling points and altering solubility profiles .

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., CHCl). Poor solubility in water due to hydrophobic Boc and benzyl groups.

-

Stability: Sensitive to acidic hydrolysis (Boc deprotection) and light-induced degradation of the imine bond. Long-term storage requires inert atmospheres and low temperatures .

Applications in Medicinal Chemistry

Biological Activity

The Schiff base moiety is associated with antimicrobial, anticancer, and enzyme-inhibitory activities. For example:

-

Antimicrobial action: Analogous compounds exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli.

-

Enzyme inhibition: Piperidine derivatives demonstrate up to 70% inhibition of DPP-IV at 10 µM concentrations, relevant for diabetes therapeutics.

Drug Discovery Intermediates

The compound serves as a precursor in synthesizing:

-

Pim-1 kinase inhibitors: Critical for oncology research, targeting cancer cell proliferation.

-

GPR119 agonists: Potential antidiabetic agents enhancing glucose-dependent insulin secretion.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume